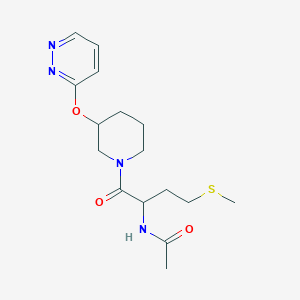

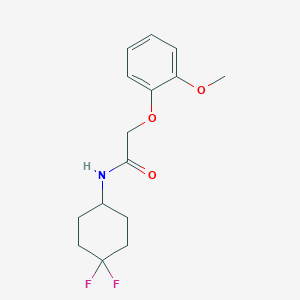

![molecular formula C22H21ClN4O5 B2518548 5-[3-(3-氯-4-乙氧基苯基)吡唑烷-4-基]-3-(3,4,5-三甲氧基苯基)-1,2,4-恶二唑 CAS No. 1172396-34-7](/img/structure/B2518548.png)

5-[3-(3-氯-4-乙氧基苯基)吡唑烷-4-基]-3-(3,4,5-三甲氧基苯基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole" is a heterocyclic molecule that likely exhibits biological activity due to the presence of the oxadiazole and pyrazole moieties. These structural features are common in compounds with antifungal, antibacterial, and antitubercular properties, as seen in the derivatives synthesized and tested in the provided studies .

Synthesis Analysis

The synthesis of related compounds typically involves cyclocondensation reactions, as demonstrated in the synthesis of 5-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-3-aryl-1,2,4-oxadiazole derivatives . Another method includes oxidative cyclization using chloramine-T to synthesize 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles . These methods suggest that the target compound could be synthesized through similar reactions, utilizing appropriate starting materials and reagents to introduce the 3,4,5-trimethoxyphenyl and 3-chloro-4-ethoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and HRMS . X-ray crystallography has also been employed to determine the spatial structure of these molecules . These techniques would be essential in confirming the structure of the target compound after synthesis.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the oxadiazole and pyrazole rings. For instance, the oxadiazole ring is known for its participation in nucleophilic substitution reactions, which could be useful in further functionalization of the compound . The pyrazole moiety could engage in various reactions, including cyclization and substitution, depending on the substituents present .

Physical and Chemical Properties Analysis

The physical properties of similar compounds, such as solubility and crystallinity, can be inferred from their structural characteristics . The chemical properties, including absorption and emission spectra, are influenced by the substituents on the aryl ring bonded to the pyrazole moiety and the solvent polarity . The target compound's properties would likely be similar, with variations due to its specific substituents.

Relevant Case Studies

Case studies involving related compounds have shown a range of biological activities. For example, some derivatives have exhibited antifungal and antitubercular activities , while others have shown potential as hypoglycemic agents . The antibacterial and antifungal activities of these compounds have been attributed to the presence of the oxadiazole and pyrazole rings . Additionally, some derivatives have been evaluated for their antioxidant, analgesic, and anti-inflammatory actions . These studies provide a basis for the potential biological applications of the target compound.

科学研究应用

杂环衍生物的计算和药理学评估

Faheem (2018) 进行的一项研究专注于新型杂环衍生物(包括 1,3,4-恶二唑和吡唑化合物)的计算和药理学评估。该研究调查了这些化合物对毒性、肿瘤抑制、抗氧化、镇痛和抗炎潜力的影响。对各种靶标(例如 EGFR、微管蛋白、COX-2 和 5-LOX)进行对接。一种化合物在所有检测中均表现出中等的抑制作用,而另一种化合物对 COX-2 和 5-LOX 表现出显着的亲和力,与其显着的镇痛和抗炎作用相关。另一种化合物表现出抗氧化潜力,EC50 值为 100 μg/mL,另一种衍生物在毒性评估和肿瘤抑制中最为有效,LC50 值分别为 2.47 和 5.51 μg/mL Faheem, 2018.

硫代噻唑烷-4-酮衍生物的抗癌和抗血管生成作用

Chandrappa 等人(2010 年)合成了新型硫代噻唑烷-4-酮衍生物,并使用小鼠模型研究了它们的抗癌和抗血管生成作用。这些衍生物显着降低了荷艾氏腹水瘤 (EAT) 小鼠的肿瘤体积、细胞数量,并延长了其寿命。这些化合物还表现出很强的抗血管生成作用,并抑制肿瘤诱导的内皮细胞增殖,突出了它们作为抗癌疗法的潜力 Chandrappa et al., 2010.

基于吡唑啉的噻唑烷-4-酮衍生物的药理学评估

Patel 等人(2013 年)的研究涉及设计、合成和对基于吡唑啉的噻唑烷-4-酮衍生物的新系列进行药理学评估。分析了这些化合物的抗癌和抗艾滋病毒特性,并将其与其他已知化合物进行了比较。该研究通过各种光谱方法提供了详细的结构确认,并评估了抗菌活性,有助于了解这些化合物的潜在药用应用 Patel et al., 2013.

恶二唑衍生物的合成和抗菌活性

Rai 等人(2009 年)合成了一系列新型恶二唑衍生物,并评估了它们的抗菌活性。其中,一种化合物对各种细菌菌株表现出显着的抗菌活性,表明其作为治疗剂的潜力。该研究提供了对这些化合物的构效关系的见解,有助于开发新的抗菌药物 Rai et al., 2009.

作用机制

The compound also contains a pyrazolidine ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. Pyrazolidine derivatives have been reported to possess various biological activities, such as anti-inflammatory and analgesic activities .

The compound also contains a trimethoxyphenyl (TMP) group. The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

未来方向

属性

IUPAC Name |

5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O5/c1-5-31-16-7-6-12(8-15(16)23)19-14(11-24-26-19)22-25-21(27-32-22)13-9-17(28-2)20(30-4)18(10-13)29-3/h6-10,14,19,24,26H,5,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSCKYUPGZJGKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 133563179 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

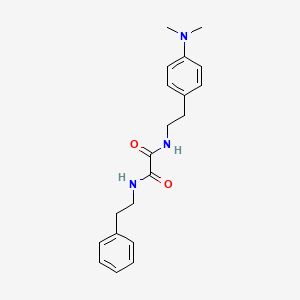

![1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518467.png)

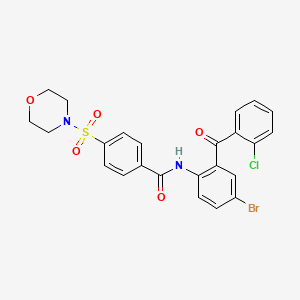

![1-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2518469.png)

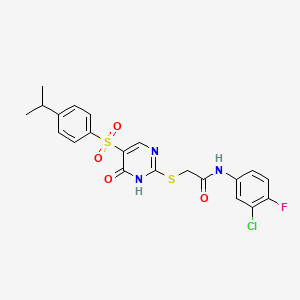

![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2518474.png)

![N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide](/img/structure/B2518477.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2518478.png)

![Methyl 3-[(3,6-dioxo-4-{[4-(phenylamino)phenyl]amino}cyclohexa-1,4-dien-1-yl)sulfanyl]propanoate](/img/structure/B2518481.png)

![4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2518482.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2518485.png)